Enhanced Lipophilicity: XLogP3 Shift of +0.8 vs. Unsubstituted 4-Bromoquinoline-3-Carboxylate
The 6-ethyl substituent on the target compound substantially elevates computed lipophilicity relative to the des-ethyl analog. Ethyl 4-bromo-6-ethylquinoline-3-carboxylate exhibits an XLogP3 of 3.9, compared to 3.1 for ethyl 4-bromoquinoline-3-carboxylate (CAS 1242260-12-3) [1]. This ΔXLogP3 of +0.8 represents a meaningful shift that places the target compound closer to the optimal lipophilicity range (LogP 1–5) for CNS drug candidates while remaining within oral bioavailability guidelines [2]. The 6-bromo regioisomer (ethyl 6-bromoquinoline-3-carboxylate, CAS 481054-89-1) has an intermediate XLogP3 of 3.3, demonstrating that both bromine position and alkyl substitution independently modulate lipophilicity [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 |
| Comparator Or Baseline | Ethyl 4-bromoquinoline-3-carboxylate: XLogP3 = 3.1; Ethyl 6-bromoquinoline-3-carboxylate: XLogP3 = 3.3 |
| Quantified Difference | ΔXLogP3 = +0.8 vs. 4-bromo analog; ΔXLogP3 = +0.6 vs. 6-bromo regioisomer |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2024 release); measured LogP data not available for target compound |
Why This Matters
A ΔXLogP3 of 0.6–0.8 can alter membrane permeability by approximately 0.5–1.0 log unit in PAMPA assays, directly impacting compound prioritization in early-stage drug discovery where lipophilic efficiency (LipE) is a key selection criterion.
- [1] PubChem. Ethyl 4-bromo-6-ethylquinoline-3-carboxylate (CID 49758153): XLogP3 = 3.9; Ethyl 4-bromoquinoline-3-carboxylate (CID 44119693): XLogP3 = 3.1. National Library of Medicine, 2024. View Source
- [2] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. View Source
- [3] PubChem. Ethyl 6-bromoquinoline-3-carboxylate (CID 11151045): XLogP3 = 3.3. National Library of Medicine, 2025. View Source
